3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride
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Overview
Description
3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H15ClO4S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a propane backbone with ethoxyethoxy substituents. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(2-Ethoxyethoxy)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{3-(2-Ethoxyethoxy)propanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Catalysts: Catalysts such as triethylamine may be used to enhance the reaction rate and selectivity.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Scientific Research Applications
3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonyl thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonyl chloride
- Ethanesulfonyl chloride
- Propane-1-sulfonyl chloride
Uniqueness
3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride is unique due to the presence of ethoxyethoxy substituents, which can influence its reactivity and solubility. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous.
Properties
Molecular Formula |
C7H15ClO4S |
---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
3-(2-ethoxyethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO4S/c1-2-11-5-6-12-4-3-7-13(8,9)10/h2-7H2,1H3 |
InChI Key |
TYDWZPWMJIDESP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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